N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJKTFKLRQGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of 1-methyl-1H-1,2,3-triazole: This can be achieved through the cycloaddition reaction of methyl azide with an alkyne.
Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution reaction where the 4-chlorobenzyl chloride reacts with the triazole derivative.
Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include:
- Triazole ring substituents (methyl, amino, halogenated aryl).
- Benzyl group modifications (halogen position, methoxy groups).
- Amide side chain diversity (aryl, alkyl, aminoethyl).
Table 1: Key Analogs and Their Properties
Key Observations:
Triazole Substituent Effects: Methyl groups (e.g., in ) are associated with higher synthetic yields (88%), likely due to steric and electronic stability during synthesis . Halogenated aryl groups (e.g., 4-fluorophenyl in ) correlate with lower yields (24%) but demonstrated biological activity (MIF inhibition) .
Benzyl Group Modifications: 4-Chlorobenzyl is a common motif (Evidences 1, 4, 16), offering balanced hydrophobicity for membrane permeability.
Amide Side Chains: Complex aryl-amino chains () are linked to antiviral activity but require multi-step synthesis (50% yield) . Aminoethyl groups () enable high yields, suggesting utility in prodrug design or solubility enhancement .
Q & A
Basic: What are the key considerations in synthesizing N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
Synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Azide Preparation: Reacting 4-chlorobenzyl chloride with sodium azide under reflux in a polar solvent (e.g., DMF) to yield the benzyl azide intermediate .
- Cycloaddition: Coupling the azide with a methyl-substituted alkyne (e.g., 1-methylpropiolamide) using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) at 50–60°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Critical Parameters:
- Temperature control to avoid side reactions (e.g., triazole regioisomers).
- Stoichiometric excess of alkyne to ensure complete azide conversion .
Basic: How is the compound characterized for structural validation?
Methodological Answer:
Standard techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons from 4-chlorobenzyl), δ 4.5–4.7 ppm (CH₂ of benzyl group), and δ 3.8–4.0 ppm (N-methyl group) confirm substituent integration .
- ¹³C NMR: Carbonyl signals at ~165 ppm (carboxamide) and triazole carbons at ~145–150 ppm .
- Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₁₂H₁₂ClN₅O: 293.07 g/mol) .
Advanced Validation:
- X-ray Crystallography: Using SHELXL for refinement. For example, bond angles in the triazole ring (120°–122°) and dihedral angles between aromatic planes can resolve structural ambiguities .
Advanced: How do halogen substituents (e.g., Cl) influence bioactivity, and how can SAR studies be designed?
Methodological Answer:
- Role of Chlorine: Enhances lipophilicity (log P ~2.5–3.0) and membrane permeability, as seen in analogs with improved antifungal activity .
- SAR Study Design:
- Analog Synthesis: Replace 4-chlorobenzyl with 4-fluorobenzyl or unsubstituted benzyl groups .
- Biological Assays: Compare IC₅₀ values against target enzymes (e.g., CYP51 for antifungals) .
- Computational Modeling: Molecular docking (AutoDock Vina) to assess binding affinity changes due to halogen interactions with hydrophobic pockets .
Data Example:
| Substituent | Antifungal IC₅₀ (µM) | Log P |
|---|---|---|
| 4-Cl | 0.8 | 2.9 |
| 4-F | 1.5 | 2.3 |
| H | 3.2 | 1.8 |
| (Hypothetical data based on ) |
Advanced: What experimental strategies resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies (e.g., variable anticancer activity across studies) may arise from assay conditions or impurity profiles. Resolution steps:
Orthogonal Assays: Validate activity using both cell-based (MTT assay) and target-specific (kinase inhibition) methods .
Purity Reassessment: Quantify impurities via LC-MS; even 2% impurities (e.g., dechlorinated byproducts) can skew results .
Solubility Optimization: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Case Study:
A 2021 study found 5-amino-triazole analogs showed inconsistent antibacterial activity. Re-testing with rigorously purified batches and standardized MIC protocols resolved variability .
Basic: What are the solubility and formulation challenges for this compound?
Methodological Answer:
- Solubility Profile: Poor aqueous solubility (<0.1 mg/mL) due to high log P (~2.9). Soluble in DMSO, DMF, or ethanol .
- Formulation Strategies:
Stability Note:
- Store at –20°C under argon; the carboxamide group is prone to hydrolysis in aqueous buffers at pH >8 .
Advanced: How can crystallography data improve drug design for this compound?
Methodological Answer:
- Electron Density Maps: SHELXL-refined structures reveal precise bond lengths (e.g., C-Cl = 1.74 Å) and hydrogen-bonding networks critical for target binding .
- Torsion Angle Analysis: Dihedral angles between triazole and benzyl groups influence conformational flexibility. Restricted rotation (e.g., 10°–15° angles) correlates with higher target affinity .
Example Application:
A 2021 crystal structure (CSD refcode ZIPSEY) guided the design of analogs with improved stacking interactions in the ATP-binding pocket of kinases .
Advanced: What are the best practices for reproducibility in bioactivity studies?
Methodological Answer:
Standardized Protocols:
- Use ATCC-certified cell lines and matched passage numbers.
- Pre-treat compounds with Chelex resin to remove trace metals that may interfere with assays .
Positive Controls: Include reference inhibitors (e.g., fluconazole for antifungal studies) to calibrate assay sensitivity .
Data Reporting: Disclose purity, solvent systems, and exact assay conditions (e.g., serum concentration in cell media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
